![molecular formula C10H18FNO2 B1485593 (3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine CAS No. 2165551-51-7](/img/structure/B1485593.png)
(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine
Overview
Description
(3R,4S)-4-Fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine, also known as FMOX, is a novel synthetic compound that has recently been used in scientific research. It is a fluorinated oxolane derivative with a wide range of potential applications in the field of biochemistry and physiology. FMOX has been shown to have a number of unique properties, including being a potent inhibitor of the enzyme phospholipase A2 (PLA2). This article will discuss the synthesis method of FMOX, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Chiral Resolution Agents
Fluorinated compounds have been utilized as chiral resolution agents due to their unique physical and chemical properties. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines through regioselective ring-opening reactions. This process is facilitated by the fluorinated compound's ability to react with a variety of α-chiral primary and secondary amines, enabling the easy identification and quantification of diastereomeric products via NMR and HPLC techniques (Rodríguez-Escrich et al., 2005).
Neuropharmacological Research
Fluorinated amines play a significant role in neuropharmacology, particularly in the study of orexin receptors, which are critical in regulating feeding, arousal, stress, and substance abuse behaviors. The effects of fluorinated compounds on orexin receptors have been explored to identify potential pharmacological treatments for binge eating and other eating disorders with a compulsive component. This includes the examination of selective orexin receptor antagonists and their effects on compulsive food consumption, highlighting the therapeutic potential of fluorinated compounds in addressing hyperarousal and stress-related disorders (Piccoli et al., 2012).
Synthetic Intermediates for Drug Development
The synthesis of complex fluorinated structures often involves intermediates like fluorinated amines due to their reactivity and ability to introduce fluorine into target molecules. Such intermediates are crucial in the development of new pharmaceuticals, offering pathways to novel compounds with enhanced efficacy, stability, and bioavailability. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine showcases the utility of fluorinated intermediates in creating antibiotics for veterinary use, demonstrating the broad applicability of these compounds in drug synthesis processes (Fleck et al., 2003).
properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(oxan-4-ylmethyl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c11-9-6-14-7-10(9)12-5-8-1-3-13-4-2-8/h8-10,12H,1-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKGDVWKGBEBR-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2COCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1CN[C@@H]2COC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)
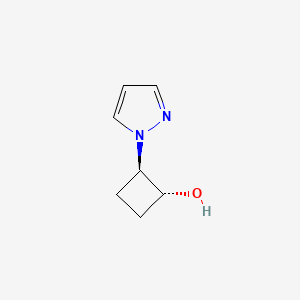
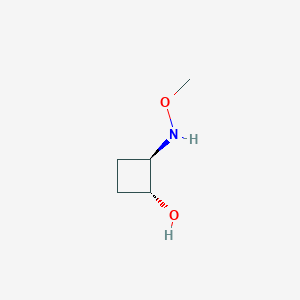
![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)
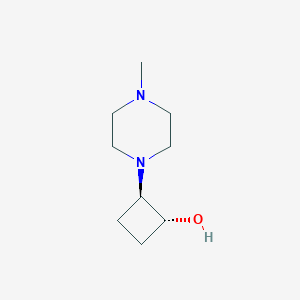
![1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485524.png)
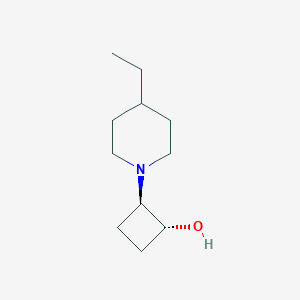
![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)
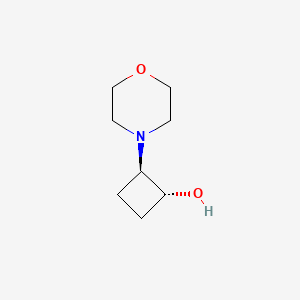
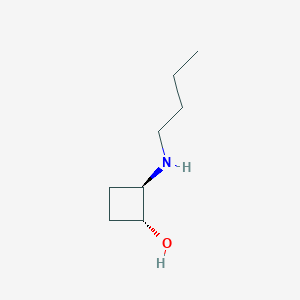
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485532.png)
![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)